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This guide provides an objective comparison of the side effect profiles of cinnarizine and other

first and second-generation antihistamines, supported by available clinical data. The

information is intended to assist in research, drug development, and clinical decision-making.

Overview of Antihistamine Generations and
Mechanisms
Antihistamines are broadly categorized into two generations based on their chemical properties

and side effect profiles.

First-Generation Antihistamines: These are older drugs, such as cinnarizine,

diphenhydramine, and chlorpheniramine. They are lipophilic and readily cross the blood-

brain barrier, leading to significant central nervous system (CNS) effects, most notably

sedation.[1] Many also exhibit anticholinergic (muscarinic receptor blockade) and anti-alpha-

adrenergic effects.

Second-Generation Antihistamines: Newer agents like loratadine, cetirizine, and

fexofenadine are more selective for peripheral H1 receptors and have limited ability to cross

the blood-brain barrier.[1] This results in a significantly lower incidence of sedative and

anticholinergic side effects.
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Cinnarizine is a first-generation antihistamine with a unique pharmacological profile that, in

addition to its H1 receptor antagonism, includes calcium channel blocking activity and

dopamine D2 receptor antagonism.[2][3] These additional mechanisms of action contribute to

its therapeutic effects in treating vertigo and motion sickness but also to its distinct side effect

profile, particularly the risk of extrapyramidal symptoms.[2][4]

Comparative Side Effect Profiles: Quantitative Data
The following tables summarize the available quantitative data on the incidence of key side

effects for cinnarizine and other antihistamines. It is important to note that direct head-to-head

comparative trials for all side effects across all listed drugs are limited. Data is compiled from

various studies and sources.

Table 1: Sedation and Drowsiness
Sedation is the most common side effect of first-generation antihistamines. The degree of

sedation can be quantified using various methods, including subjective patient-reported

outcomes like the Visual Analogue Scale (VAS) and objective measures such as the Multiple

Sleep Latency Test (MSLT) and Critical Flicker Fusion (CFF) test.
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Antihistamine Generation
Sedation
Incidence/Score

Notes

Cinnarizine First
High (occurs in >1 in

100 people)[5][6]

Drowsiness is a very

common side effect.

[7][8]

Diphenhydramine First High

Significantly poorer

cognitive performance

compared to placebo

and loratadine.[9]

Chlorpheniramine First High

Known to cause

significant drowsiness.

[10]

Hydroxyzine First High
Known as a sedating

antihistamine.[10]

Promethazine First High

One of the most

sedating

antihistamines.[10]

Cetirizine Second Low to Moderate

Less sedating than

first-generation, but

more so than other

second-generation

drugs.[11]

Loratadine Second Low

No significant

difference from

placebo in cognitive

and psychomotor

tests.[9]

Fexofenadine Second Very Low

No significant sedative

effect or impairment of

cognitive function.[12]

Betahistine (Histamine Analogue) Low Drowsiness reported

in 7 out of 46 patients
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in one study,

compared to 16 with

cinnarizine.[13]

Data compiled from multiple sources. Direct comparative incidence rates are not always

available.

Table 2: Extrapyramidal Symptoms (EPS)
Extrapyramidal symptoms are movement disorders that can be induced by drugs that block

dopamine D2 receptors. Cinnarizine is a leading cause of drug-induced parkinsonism.[14]

Antihistamine Generation Incidence of EPS Notes

Cinnarizine First

Incidence rate of 10.3

per 10,000 person-

months.[15]

Risk increases with

long-term use and in

the elderly.[6][7][16]

Symptoms can be

severe and slow to

resolve.[7]

Flunarizine
First (structurally

related to cinnarizine)

Incidence rate of

21.03 per 10,000

person-months.[15]

Higher risk of EPS

compared to

cinnarizine.[15]

Other First-Generation

Antihistamines
First Rare

Generally not

associated with a

significant risk of EPS.

Second-Generation

Antihistamines
Second

Very Rare/Not

Reported

Not known to cause

EPS due to their high

selectivity for H1

receptors and poor

CNS penetration.

Data compiled from multiple sources. Direct comparative incidence rates are not always

available.
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Table 3: Weight Gain
Weight gain is a potential side effect of some antihistamines, thought to be related to their

effects on histamine and serotonin receptors in the CNS which regulate appetite.

Antihistamine Generation
Incidence of
Weight Gain

Notes

Cinnarizine First

Reported as a

common side effect

with prolonged use.[7]

[8][17]

The exact incidence

rate is not well-

documented in

comparative trials.

Flunarizine First

Can cause weight

gain due to increased

appetite.[18][19]

Other First-Generation

Antihistamines
First

Can occur, but

incidence varies.

Second-Generation

Antihistamines
Second

Generally low, but can

occur with some

agents like cetirizine.

Data compiled from multiple sources. Direct comparative incidence rates are not always

available.

Table 4: Anticholinergic Side Effects
Anticholinergic effects result from the blockade of muscarinic acetylcholine receptors and can

include dry mouth, blurred vision, urinary retention, and constipation.
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Antihistamine Generation
Anticholinergic
Effects

Notes

Cinnarizine First

Present, includes dry

mouth, constipation,

and blurred vision.[20]

[21]

Cinnarizine has

known anticholinergic

properties.[20]

Diphenhydramine First High
Strong anticholinergic

activity.

Chlorpheniramine First Moderate

Second-Generation

Antihistamines
Second Low to negligible

These agents are

more selective for H1

receptors and have

minimal

anticholinergic effects.

Data compiled from multiple sources. Direct comparative incidence rates are not always

available.

Experimental Protocols
Assessment of Sedation
a) Visual Analogue Scale (VAS)

Methodology: The VAS is a subjective measurement tool for assessing the degree of

sleepiness.[1][22] Patients are asked to mark their level of sleepiness on a continuous line,

typically 100 mm in length, with endpoints labeled "not sleepy at all" and "extremely sleepy."

The score is determined by measuring the distance from the "not sleepy at all" end to the

patient's mark.[1][22] This is often done at baseline and at various time points after drug

administration.[1]

Application: This method was used in a large-scale surveillance study to compare the

sedative profiles of various first and second-generation antihistamines.[1][22]

b) Multiple Sleep Latency Test (MSLT)
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Methodology: The MSLT is an objective measure of the physiological tendency to fall asleep.

It is conducted during the day following an overnight polysomnography to ensure adequate

sleep the night before. The test consists of four or five 20-minute nap opportunities

scheduled at two-hour intervals. The primary measures are the mean sleep latency (the

average time it takes to fall asleep across all naps) and the number of sleep-onset REM

periods (SOREMPs).

Application: The MSLT is considered a gold standard for quantifying sleepiness and is used

in clinical trials to assess the sedative effects of medications.

c) Critical Flicker Fusion (CFF) Test

Methodology: The CFF test measures the threshold at which a flickering light is perceived as

a continuous, steady light. A decrease in the CFF threshold is indicative of CNS depression

and sedation. The test involves presenting a flickering light to the subject and varying the

frequency until the flicker is no longer detectable.

Application: CFF is a sensitive and reliable method for assessing the sedative effects of

drugs, including antihistamines.

Assessment of Extrapyramidal Symptoms (EPS)
Methodology: The assessment of drug-induced movement disorders typically involves a

neurological examination and the use of standardized rating scales. Common scales include:

Simpson-Angus Scale (SAS): Used to measure drug-induced parkinsonism. It assesses

rigidity, tremor, and akinesia.[23]

Barnes Akathisia Rating Scale (BARS): Used to assess akathisia, a state of motor

restlessness. It includes both objective and subjective components.[23]

Abnormal Involuntary Movement Scale (AIMS): Used to assess the severity of tardive

dyskinesia, which involves involuntary, repetitive body movements.

Application: These scales are used in clinical trials and post-marketing surveillance to

monitor for and quantify the severity of EPS associated with medications like cinnarizine.[23]

A thorough neurological and physical exam is also crucial for diagnosis.[4]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/10390751/
https://pubmed.ncbi.nlm.nih.gov/10390751/
https://pubmed.ncbi.nlm.nih.gov/10390751/
https://www.youtube.com/watch?v=YTkrjmz5LvA
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the primary signaling pathways associated with the

therapeutic and side effects of cinnarizine and other antihistamines.
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Caption: Histamine H1 Receptor Signaling Pathway.
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Caption: Dopamine D2 Receptor Signaling and EPS.

Experimental Workflow
The following diagram outlines a typical workflow for a clinical trial assessing the side effect

profile of a new antihistamine compared to existing treatments.
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Caption: Experimental Workflow for Side Effect Assessment.

Conclusion
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Cinnarizine, a first-generation antihistamine, demonstrates a distinct side effect profile

compared to both other first-generation and second-generation agents. Its prominent sedative

effects are a key consideration, similar to other first-generation antihistamines. However, its

unique dopamine D2 receptor antagonism significantly increases the risk of extrapyramidal

symptoms, a side effect not commonly associated with other antihistamines.[15][24] While

effective for vertigo and motion sickness, the potential for these neurological side effects,

particularly in the elderly and with long-term use, necessitates careful risk-benefit assessment.

[6][7][16] Second-generation antihistamines offer a much more favorable safety profile

regarding sedation and lack the risk of EPS, making them the preferred choice for allergic

conditions. The selection of an appropriate antihistamine should be guided by the clinical

indication and a thorough understanding of the comparative side effect profiles.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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